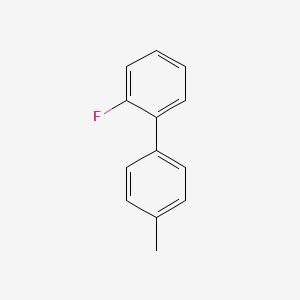

2-Fluoro-4'-methyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRWCXBSPNFXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 2 Fluoro 4 Methyl 1,1 Biphenyl and Its Analogues

Regioselective and Stereoselective Synthesis of Fluoro-Substituted Biaryls

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereoselectivity) is paramount in synthesizing fluoro-substituted biaryls for targeted applications. The placement of the fluorine atom on the biphenyl (B1667301) core dramatically influences the molecule's conformational preferences and electronic properties.

The synthesis of asymmetrically substituted biaryls often involves the coupling of two different aryl partners. For instance, the preparation of 2-fluoro-4'-methyl-1,1'-biphenyl typically involves the reaction between a derivative of 2-fluorobenzene and a derivative of 4-methylbenzene (toluene). The challenge lies in controlling the reaction to yield the desired isomer with high purity.

Recent advancements have focused on developing highly selective catalysts and directing groups that can orchestrate the formation of the desired regio- and stereoisomers. For example, the use of chiral ligands in transition metal catalysis can induce asymmetry in the product, leading to the preferential formation of one enantiomer over the other. Furthermore, the Boron-Wittig reaction of ketones and aldehydes with halo-diborylmethanes provides an efficient route to tetra- and tri-substituted (Z)-fluoro- and (Z)-chloro-borylalkenes with high stereoselectivity, which can be further modified to afford fluoroalkene derivatives. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering a versatile and efficient means to form carbon-carbon bonds. numberanalytics.com Several methods have been developed, each with its own advantages and substrate scope.

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. numberanalytics.commdpi.comacs.orggre.ac.ukmdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a base. mdpi.com

For the synthesis of this compound, this could involve the reaction of 2-fluorophenylboronic acid with 4-bromotoluene (B49008) or, alternatively, 1-bromo-2-fluorobenzene (B92463) with 4-methylphenylboronic acid. The choice of reactants can be influenced by their commercial availability and reactivity. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

The efficiency of the Suzuki-Miyaura coupling can be significantly influenced by the choice of catalyst, ligands, base, and solvent. researchgate.net Research has shown that electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination, leading to improved reaction yields and turnover numbers. nih.gov For instance, the use of supported palladium nanoparticles has been explored as a heterogeneous and recyclable catalyst system for the synthesis of fluorinated biphenyl derivatives. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Fluorinated Biphenyls

| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | High | mdpi.com |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Good | researchgate.net |

| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd precatalyst with SPhos | 93 | acs.org |

Nickel, Kumada, Negishi, and Stille Coupling Mechanisms

While palladium catalysis dominates the field, other transition metals like nickel have emerged as powerful alternatives. Nickel-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Stille couplings, offer complementary reactivity and can be advantageous for specific substrates. numberanalytics.comacs.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. organic-chemistry.org It was the first reported transition metal-catalyzed cross-coupling reaction. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of 2-fluorophenylmagnesium bromide with 4-bromotoluene, catalyzed by a nickel-phosphine complex. researchgate.net Nickel catalysis is often preferred for its lower cost and unique reactivity, particularly in the coupling of sterically hindered substrates. nih.gov

Negishi Coupling: This method employs an organozinc reagent, which is generally more tolerant of functional groups than Grignard reagents. numberanalytics.com The reaction of an organozinc halide with an aryl halide is catalyzed by either palladium or nickel.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an aryl halide or triflate, catalyzed by palladium. nih.govnih.govwikipedia.orglibretexts.org A key advantage of this method is the stability of organostannanes to air and moisture. nih.govlibretexts.org However, the toxicity of tin compounds is a significant drawback. libretexts.org

Ligand Design and Optimization in Cross-Coupling Processes

The choice of ligand is crucial for the success of transition metal-catalyzed cross-coupling reactions. Ligands stabilize the metal center, influence its reactivity, and can control the selectivity of the reaction. For the synthesis of fluorinated biphenyls, where electronic effects of the fluorine substituent can impact reactivity, tailored ligand design is particularly important.

Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) and biaryl phosphines (e.g., SPhos, XPhos), have proven to be highly effective in promoting the coupling of challenging substrates, including aryl chlorides and sterically hindered partners. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The optimization of reaction conditions, including the choice of ligand, palladium source, base, and solvent, is often necessary to achieve high yields and selectivity. nih.govmit.eduresearchgate.net

C-H Activation and Direct Arylation Approaches to Biphenyl Functionalization

In recent years, C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls. nih.gov This approach avoids the pre-functionalization of one of the aromatic rings (e.g., as a halide or organometallic reagent) by directly coupling a C-H bond with an aryl halide. rsc.orgnih.gov

For the synthesis of this compound, a direct arylation approach could involve the reaction of 2-fluorobenzene with 4-bromotoluene in the presence of a palladium catalyst. The regioselectivity of the C-H activation is a key challenge. In the case of substituted fluorobenzenes, the directing effect of the fluorine atom and other substituents on the ring determines the position of arylation. nih.gov For example, in ortho-substituted fluorobenzenes, arylation often occurs at the other ortho position to the fluorine atom. nih.gov

While promising, direct arylation methods can sometimes suffer from lower yields and require harsher reaction conditions compared to traditional cross-coupling reactions. nih.govresearchgate.net However, ongoing research is focused on developing more efficient and selective catalyst systems for C-H activation. nih.govacs.orgacs.org

Late-Stage Fluorination and Fluoroalkylation Techniques for Biphenyl Systems

Late-stage fluorination (LSF) is an increasingly important strategy in medicinal chemistry and materials science, allowing for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. nih.govnumberanalytics.com This approach enables the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship studies.

For biphenyl systems, LSF could involve the direct fluorination of a pre-formed biphenyl scaffold. This can be achieved using electrophilic fluorinating reagents such as Selectfluor. However, the regioselectivity of such reactions can be difficult to control.

Another approach is the fluoroalkylation of biphenyl systems, where a fluorine-containing alkyl group is introduced. This can be achieved through various methods, including radical reactions and transition metal-catalyzed couplings. The development of new reagents and methodologies for late-stage fluorination and fluoroalkylation is an active area of research, with the potential to provide more efficient and selective access to fluorinated biphenyls. nih.govblucher.com.br

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Biaryls

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fluorinated biaryls, aiming to reduce the environmental impact of chemical processes. This involves the use of less hazardous reagents and solvents, developing catalytic and energy-efficient reactions, and minimizing waste.

A key aspect of greening the synthesis of fluorinated biaryls is the replacement of hazardous solvents with more environmentally benign alternatives. Water is an ideal green solvent, but the low solubility of many organic reactants can be a challenge. To address this, two-phase systems using fluoroalcohols like hexafluoroisopropanol (HFIP) and water have been developed. rsc.org These systems can facilitate reactions such as Friedel-Crafts acylations, often outperforming the reactions in pure organic solvents and simplifying product recovery. rsc.org The use of fluorous chemistry, where reactions are carried out in fluorous solvents, also allows for the easy separation and recycling of catalysts, contributing to a more sustainable process. rsc.org

The development of metal-free synthetic routes is another significant step towards a greener synthesis of biaryls. As mentioned, a metal-free photochemical approach using a sulfonamide linker provides a powerful alternative to traditional metal-catalyzed cross-couplings. nih.gov This method avoids the use of toxic heavy metals and often proceeds with high selectivity, reducing the need for extensive purification. nih.gov

Furthermore, the application of enzymatic catalysis in the synthesis of fluorinated compounds represents a highly sustainable approach. semanticscholar.org Enzymes can catalyze reactions with high enantioselectivity under mild conditions, as demonstrated in the synthesis of chiral fluorolactam derivatives. A chemo-enzymatic route involving a biochemical amidase process for the key asymmetric cyclization was shown to be more efficient and suitable for scale-up compared to palladium-catalyzed methods, as quantified by green metric analysis. semanticscholar.org

The following table summarizes some green chemistry approaches applied to the synthesis of fluorinated biaryls and related compounds.

| Green Chemistry Principle | Approach | Example Application | Reference |

| Use of Safer Solvents | Fluoroalcohol-water two-phase systems | Friedel-Crafts reactions | rsc.org |

| Catalysis | Metal-free photochemical synthesis | Biaryl synthesis via photosplicing | nih.gov |

| Design for Energy Efficiency | Microwave irradiation | Synthesis of biaryl-substituted oxazabicyclo[3.3.1]nonanes | rsc.org |

| Use of Renewable Feedstocks | Not extensively reported for this specific compound | General principle of green chemistry | nih.gov |

| Reduce Derivatives | Traceless linker strategy | Metal-free biaryl synthesis | nih.gov |

| Atom Economy | High-yield coupling reactions | Suzuki-Miyaura coupling | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4 Methyl 1,1 Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for probing the electronic environment and three-dimensional structure of 2-Fluoro-4'-methyl-1,1'-biphenyl in solution.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants: Interpretation of Inductive and Mesomeric Effects

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the methyl group. The fluorine atom and the methyl group exert inductive and mesomeric effects that influence the chemical shifts of the protons on both phenyl rings. The fluorine atom, being highly electronegative, deshields the ortho protons on its ring, causing them to resonate at a lower field. The methyl group, being an electron-donating group, shields the protons on its ring, particularly at the ortho and para positions, shifting their signals to a higher field.

The ¹³C NMR spectrum provides further insights into the electronic structure. The carbon atoms directly bonded to the fluorine and methyl groups exhibit characteristic chemical shifts. The carbon attached to the fluorine atom shows a large one-bond C-F coupling constant, a key indicator of their direct connection.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. wikipedia.org The fluorine-19 nucleus is highly sensitive and has a wide range of chemical shifts, making it an excellent probe for its local environment. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound is influenced by the electronic nature of the biphenyl (B1667301) system. Spin-spin coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (nJCF) provides valuable information about the connectivity and conformation of the molecule. wikipedia.orghuji.ac.il

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons | ~2.4 | - |

| Methyl Carbon | - | ~21 |

| Aromatic Protons | 7.0 - 7.6 | - |

| Aromatic Carbons | 115 - 163 | - |

| C-F Carbon | - | ~160 (d, ¹JCF ≈ 245 Hz) |

Note: These are approximate values and can vary based on the solvent and experimental conditions. The data is compiled from typical values for similar substituted biphenyls. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC) for Elucidating Molecular Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for determining the molecule's three-dimensional structure. bas.bgwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. wikipedia.orgsdsu.edu Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically over two or three bonds, allowing for the tracing of proton connectivity within each aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgyoutube.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and its attached carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). wikipedia.org HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as the connection between the two phenyl rings and the positions of the fluoro and methyl substituents. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled through bonds. This is particularly useful for determining the dihedral angle between the two phenyl rings, a key conformational feature of biphenyls.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and the dynamics of its molecular vibrations.

The FT-IR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C-F stretching vibration will also be present, typically in the region of 1000-1300 cm⁻¹. The biphenyl backbone will exhibit characteristic ring stretching and out-of-plane bending vibrations.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the aromatic rings and the inter-ring C-C bond are often strong in the Raman spectrum.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and compare them with the experimental spectra, aiding in the assignment of complex vibrational modes. tandfonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C-F Stretch | 1300 - 1000 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

Note: These are general ranges and the exact peak positions can be influenced by the specific substitution pattern and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions and conjugation within the this compound molecule.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation between the two phenyl rings. The dihedral angle between the rings, influenced by steric hindrance from the ortho-fluoro substituent, will affect the degree of π-orbital overlap and thus the absorption characteristics.

Fluorescence spectroscopy can provide further information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the emission spectrum can be used to study its photophysical properties.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, SC-XRD analysis would provide accurate bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. This technique would also reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as C-H···F hydrogen bonds or π-π stacking, which influence the solid-state properties of the compound.

Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Signatures

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. uni.lu The molecular ion peak ([M]⁺) in the mass spectrum will confirm the compound's molecular formula, C₁₃H₁₁F. nih.gov

Electron ionization (EI) is a common technique that can induce fragmentation of the molecule. nist.govnist.gov The resulting fragment ions provide valuable structural information. youtube.com Common fragmentation pathways for biphenyls involve cleavage of the inter-ring bond and fragmentation of the substituent groups. The presence of the fluorine atom will also influence the fragmentation pattern, and characteristic losses of HF or fluorine radicals may be observed. The isotopic pattern of the molecular ion and its fragments can be used to confirm the elemental composition. uni.lu

Computational Chemistry and Theoretical Investigations on 2 Fluoro 4 Methyl 1,1 Biphenyl

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-4'-methyl-1,1'-biphenyl. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. eurjchem.com These calculations also map out the energy landscape, identifying low-energy conformations and the energy barriers between them. For substituted biphenyls, DFT has been successfully used to understand the forces at play in their torsional isomerization. uva.es

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and DFT, which approximates the complex many-electron problem, are both employed to achieve a balance between accuracy and computational cost. acs.org For molecules like this compound, methods such as B3LYP with a suitable basis set (e.g., 6-311G++) are often used for geometry optimization. researchgate.net The goal of these calculations is to find the minimum energy structure, which corresponds to the most stable conformation of the molecule. The accuracy of these methods can approach that of experimental measurements, often with errors of less than 1 kcal/mol for relative energies. acs.org

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. eurjchem.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. This allows for the identification of sites susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

Conformational Analysis and Torsional Barriers of Biphenyl (B1667301) Rotamers

Biphenyls are known for the restricted rotation around the central carbon-carbon single bond, leading to the existence of different rotational isomers, or rotamers. The fluorine atom at the 2-position and the methyl group at the 4'-position in this compound influence the preferred conformation and the energy barrier to rotation.

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle between the two phenyl rings. This allows for the determination of the most stable conformations (energy minima) and the transition states for rotation (energy maxima). The energy difference between the minimum and the maximum corresponds to the torsional barrier. For similar biphenyl systems, these barriers have been determined experimentally using techniques like variable temperature NMR spectroscopy and then rationalized using DFT calculations. uva.es

Molecular Dynamics Simulations: Solvent Effects and Intermolecular Recognition

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their interactions with surrounding solvent molecules and other species. nih.gov By simulating the motion of atoms over time, MD can reveal how the solvent affects the conformation and dynamics of this compound. nih.gov

These simulations can be particularly useful for understanding intermolecular recognition, which is the process by which molecules selectively bind to one another. For instance, MD simulations can model how this compound might interact with a biological receptor or a host molecule in a supramolecular assembly. Coarse-grained MD simulations, which simplify the representation of the molecule, can be used to study large-scale self-assembly processes. d-nb.info

Elucidation of Reaction Mechanisms via Computational Transition State Theory

Computational transition state theory is a powerful tool for understanding the mechanisms of chemical reactions. mercuryconsortium.org By locating the transition state structure on the potential energy surface, which is the highest energy point along the reaction pathway, chemists can calculate the activation energy of the reaction. This information is crucial for predicting reaction rates and understanding how different substituents, such as the fluorine and methyl groups in this compound, influence reactivity.

While standard transition state theory is widely applicable, for some reactions, more complex dynamic effects may need to be considered. mercuryconsortium.org However, for many organic reactions, computational determination of the transition state provides invaluable insights into the reaction mechanism.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. longdom.org These predicted spectra can then be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results.

For example, DFT calculations can predict the ¹³C and ¹⁹F NMR chemical shifts of this compound, which can be compared to experimental spectra. acs.orgnih.gov Similarly, the calculated vibrational frequencies can be matched with the peaks in an experimental IR spectrum. Discrepancies between calculated and experimental values can often be resolved by applying scaling factors to the computational results. This interplay between theory and experiment is a powerful approach for structural elucidation and characterization.

Molecular Interactions and Mechanistic Biological Studies of 2 Fluoro 4 Methyl 1,1 Biphenyl Analogues

In Silico Molecular Docking and Dynamics Simulations with Biological Macromolecules

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in predicting and analyzing the binding of 2-fluoro-4'-methyl-1,1'-biphenyl analogues to various protein targets. These in silico approaches provide a microscopic view of the ligand-protein interactions that govern the biological activity of these compounds.

Ligand-Protein Binding Mechanisms and Interaction Hotspots

Molecular docking studies have been employed to understand the binding modes of biphenyl (B1667301) analogues within the active sites of their target proteins. For instance, the docking of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, which are direct analogues of flurbiprofen (B1673479), into the active site of cyclooxygenase (COX) enzymes has revealed key interaction patterns. researchgate.net The biphenyl moiety often establishes critical hydrophobic contacts with residues lining the binding pocket. In one study, the biphenyl group of an analogue was shown to fit into a hydrophobic pocket, making contacts with multiple residues including Ile238, Val276, Ala377, Leu380, and Val495. nih.gov

The fluorine atom, a common feature in this class of compounds, can participate in specific interactions that enhance binding affinity. The fluorine-substituted phenyl ring has been observed to engage in T-shaped π-π stacking interactions with aromatic residues like Phe194 and Phe381. nih.gov Furthermore, hydrogen bonding plays a crucial role in the stable binding of these ligands. For example, in the interaction of hydroxylated polychlorinated biphenyls with the androgen receptor, a hydrogen bond with Gln711 was found to be important. nih.gov MD simulations complement docking studies by providing insights into the conformational dynamics of the ligand-protein complex and the stability of the observed interactions over time.

Enzyme Active Site Interactions and Inhibition Mechanisms (e.g., COX, BACE1, HDAC)

A significant body of research on this compound analogues has focused on their inhibitory activity against cyclooxygenase (COX) enzymes. Flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID) and a close analogue, reversibly inhibits both COX-1 and COX-2 by blocking the conversion of arachidonic acid into prostaglandins. drugbank.com Quantum crystallography and electrostatic interaction energy analyses have shown that flurbiprofen exhibits potent binding to both COX isoforms, with a notable preference for COX-1. iucr.org The carboxylate group of flurbiprofen is crucial for its inhibitory activity, forming a salt bridge with the guanidinium (B1211019) group of Arg-120 at the entrance of the COX active site. nih.govacs.org Mutations of this arginine residue significantly reduce the inhibitory potency of flurbiprofen. nih.gov

Beyond COX enzymes, biphenyl derivatives have been investigated as inhibitors of other enzymes. Some synthetic biphenyl analogues have demonstrated significant inhibitory activity against urease and β-glucuronidase in vitro. researchgate.net Docking studies of these compounds revealed favorable interactions within the active sites of these enzymes. researchgate.net Furthermore, amide derivatives of flurbiprofen have been developed as dual inhibitors of fatty acid amide hydrolase (FAAH) and COX-2. nih.gov Molecular modeling of one such derivative, Flu-AM4, showed that it adopts an L-shaped conformation in the FAAH active site, with the biphenyl moiety fitting into a hydrophobic pocket. nih.gov While BACE1 and HDAC are listed as potential targets, specific in silico studies on the interaction of this compound analogues with these enzymes are less documented in the available literature.

In Vitro Biochemical and Biophysical Assays for Receptor Binding and Enzymatic Modulation

Experimental validation of the biological activity of this compound analogues is crucial and is typically achieved through a variety of in vitro biochemical and biophysical assays. These assays provide quantitative data on receptor binding affinities and the extent of enzymatic modulation.

Investigation of Specific Molecular Targets and Signaling Pathways

In vitro assays have confirmed the inhibitory effects of flurbiprofen and its analogues on the prostaglandin (B15479496) synthesis pathway through COX inhibition. drugbank.comyoutube.com The S-enantiomer of flurbiprofen is a potent inhibitor of prostaglandin biosynthesis, which underlies its anti-inflammatory effects. nih.gov Interestingly, the R-enantiomer, which is not a potent COX inhibitor, has been shown to reduce extracellular prostaglandin E2 levels through a dual mechanism: inhibiting the translocation of cPLA2α to the plasma membrane and blocking the prostaglandin transporter MRP4. mdpi.commdpi.com This highlights that different analogues can affect the same signaling pathway through distinct molecular targets.

Amide analogues of flurbiprofen have been synthesized and evaluated for their ability to inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. nih.gov Inhibition assays using rat and mouse brain homogenates showed that certain halogenated derivatives were potent FAAH inhibitors. nih.gov Other research has focused on the potential of flurbiprofen analogues to modulate the secretion of amyloid-beta peptides, which are implicated in Alzheimer's disease. nih.gov Some newly synthesized analogues were found to be potent inhibitors of Aβ42 secretion while lacking COX inhibitory activity. nih.gov

| Analogue Class | Molecular Target | Signaling Pathway Affected | Reference |

|---|---|---|---|

| Flurbiprofen (S-enantiomer) | COX-1/COX-2 | Prostaglandin Synthesis | drugbank.comnih.gov |

| Flurbiprofen (R-enantiomer) | cPLA2α, MRP4 | Prostaglandin Release | mdpi.commdpi.com |

| Flurbiprofen Amides (e.g., Flu-AM4) | FAAH, COX-2 | Endocannabinoid Degradation, Prostaglandin Synthesis | nih.gov |

| Substituted Flurbiprofen Analogues | γ-secretase | Amyloid-beta (Aβ42) Secretion | nih.gov |

| Hydroxylated Polychlorinated Biphenyls | Androgen Receptor | Androgen Hormone Signaling | nih.gov |

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Specificity

Structure-activity relationship (SAR) studies are pivotal for optimizing the potency and selectivity of drug candidates. For flurbiprofen analogues, SAR studies have provided valuable insights into the structural requirements for inhibiting various targets. Research on analogues as selective COX-2 inhibitors has shown that the nature and position of substituents on the biphenyl rings significantly influence activity and selectivity. nih.gov

In the development of flurbiprofen analogues as Aβ42 secretion inhibitors, it was found that substitutions at the alpha position could eliminate COX activity, while modifications on the terminal phenyl ring enhanced the desired inhibitory potency. nih.gov Similarly, in the design of dual FAAH/COX inhibitors, the introduction of a halogenated moiety on the pyridine (B92270) ring of flurbiprofen amides led to increased FAAH inhibition. nih.gov Specifically, replacing a methyl group with a trifluoromethyl group resulted in a four-fold increase in activity. nih.gov These studies underscore the importance of subtle structural modifications in fine-tuning the biological activity profile of this compound analogues.

Allosteric Modulation and Conformational Changes Induced by Biphenyl Analogue Binding

Beyond direct competitive inhibition, some biphenyl analogues have been shown to exert their effects through allosteric modulation. Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's function. nih.gov

Biphenyl-indanone A, for example, acts as a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). nih.gov It potentiates the receptor's response to glutamate without having an effect on other mGluR subtypes. nih.gov This demonstrates the potential for biphenyl compounds to achieve high selectivity through an allosteric mechanism.

The binding of ligands can also induce significant conformational changes in the target protein. The binding of (S)-flurbiprofen to the COX-1 active site, for instance, involves a flexible ligand adapting to the binding pocket. acs.orgresearchgate.net The torsional freedom around the bond connecting the two phenyl rings allows flurbiprofen to adopt different conformations upon binding. researchgate.net Studies on flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin (TTR) have also highlighted the importance of ligand-induced stabilization of the native protein structure. nih.gov X-ray analysis revealed the molecular details of how these analogues interact with and stabilize the tetrameric state of TTR, thereby inhibiting its pathological aggregation. nih.gov These findings illustrate that the binding of this compound analogues can lead to significant conformational adjustments in their biological targets, which is fundamental to their mechanism of action.

Cellular Permeation and Intracellular Distribution Mechanisms at the Molecular Level

The ability of a compound to cross cellular membranes and reach its intracellular target is a critical determinant of its biological activity. For this compound analogues, cellular permeation is significantly influenced by their physicochemical properties, such as lipophilicity and the presence of specific functional groups.

Research into related fluorinated biphenyl compounds has shown that the introduction of fluorine can modulate these properties favorably. For instance, in a series of pyrrole-based inhibitors of MAP-activated protein kinase 2 (MK2), the strategic placement of fluorine atoms was found to greatly improve membrane permeability. nih.gov This enhancement was not solely driven by an increase in lipophilicity, as the distribution coefficient (logD7.4) remained comparable to non-fluorinated analogues. nih.gov One hypothesis is that the fluorine atoms can engage in specific interactions with the phospholipid bilayer or membrane transport proteins, facilitating passage into the cell.

The intracellular distribution of these compounds is subsequently governed by their interactions with subcellular components. Lipophilic compounds tend to accumulate in lipid-rich environments such as the endoplasmic reticulum and mitochondrial membranes. The specific substitution pattern on the biphenyl scaffold can also lead to localization in particular organelles. While detailed studies on the intracellular trafficking of this compound itself are limited, the principles governing the behavior of similar small molecules suggest a distribution profile influenced by partitioning into hydrophobic compartments.

The table below illustrates the impact of N-methylation and fluorination on the permeability of MK2 inhibitors, providing insight into how structural modifications on related scaffolds can influence cellular uptake.

| Compound | Modification | Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹) | logD₇.₄ |

| 1 | Pyrrole-NH | 0.2 | 2.6 |

| 2 | N-methylated pyrrole | 3.9 | 2.8 |

| 19 | Fluoro-analog | 2.1 | 2.7 |

| Data sourced from a study on pyrrole-based MK2 inhibitors. nih.gov |

Development of Bioanalytical Methodologies for Investigating Biaryl-Biomolecule Interactions

Understanding the interactions between biaryl compounds and their biological targets at a molecular level is crucial for drug discovery and development. A variety of bioanalytical techniques are employed to characterize these interactions, providing data on binding affinity, kinetics, and thermodynamics.

Commonly used methods for studying biomolecular interactions include:

Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip where a target biomolecule is immobilized. It allows for the real-time monitoring of the association and dissociation of the analyte, providing kinetic rate constants (kₐ and kₑ) and the dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a small molecule to a macromolecule. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the interaction between a biaryl compound and its target protein. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope and conformational changes upon binding.

X-ray Crystallography: When a co-crystal of the biaryl compound and its target protein can be obtained, X-ray crystallography provides a high-resolution three-dimensional structure of the complex. This offers unparalleled insight into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that mediate binding.

Mass Spectrometry (MS): MS-based approaches, including native MS and hydrogen-deuterium exchange (HDX-MS), are increasingly used to study non-covalent protein-ligand interactions. These methods can confirm binding stoichiometry and probe ligand-induced conformational changes in the target protein.

The development and application of these bioanalytical methodologies are essential for the rational design of new this compound analogues with improved affinity and selectivity for their biological targets.

Advanced Chemical Applications and Functionalization of 2 Fluoro 4 Methyl 1,1 Biphenyl Scaffolds

Utilization as a Synthetic Building Block in Complex Organic Molecule Assembly

The compound 2-Fluoro-4'-methyl-1,1'-biphenyl (CAS No: 69168-29-2) is recognized primarily as a synthetic intermediate and a known impurity in the production of Flurbiprofen (B1673479). aquigenbio.comsynzeal.com Its presence as "Flurbiprofen Impurity 4" necessitates its availability as a high-quality reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing. aquigenbio.com This role, while specific, underscores its importance as a building block in the context of pharmaceutical synthesis, where the precise identification and quantification of related substances are critical for regulatory compliance. aquigenbio.comsynzeal.com

Currently, there is a lack of available scientific literature specifically documenting the use of this compound as a direct precursor for the synthesis of chiral ligands in asymmetric catalysis. While chiral biphenyl (B1667301) ligands are a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, the research has focused on other substitution patterns. nih.govnih.govresearchgate.net

The most significant application of the 2-fluoro-biphenyl scaffold is in the pharmaceutical sector, specifically related to the NSAID Flurbiprofen, which is chemically known as (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid. mdpi.comwikipedia.org

Pharmaceutical Intermediates: The 2-fluoro-[1,1'-biphenyl]-4-yl core structure is a key component of Flurbiprofen, a drug used for its analgesic, antipyretic, and anti-inflammatory properties. mdpi.commdpi.com Research has been conducted to create new potential therapeutic agents by using Flurbiprofen as a starting material, thereby functionalizing the 2-fluoro-biphenyl scaffold. These efforts aim to develop novel hybrid molecules by linking the Flurbiprofen moiety to other biologically active compounds.

For instance, a bio-functional hybrid compound was synthesized by reacting (±)-flurbiprofen with 7-amino-4-methyl-2H-chromen-2-one, a coumarin (B35378) derivative. mdpi.com Coumarins themselves are a class of compounds known for a wide range of biological activities, including antibacterial and antitumor effects. mdpi.com Similarly, another study reported the synthesis of an amide hybrid by coupling Flurbiprofen with amphetamine, creating a new molecule with pharmacophores from both parent drugs. mdpi.com These examples demonstrate the utility of the 2-fluoro-[1,1'-biphenyl]-4-yl scaffold in generating advanced pharmaceutical intermediates with potential for new or enhanced biological activities.

Table 1: Pharmaceutical Derivatives Based on the 2-Fluoro-[1,1'-biphenyl]-4-yl Scaffold

| Starting Compound | Reactant | Resulting Hybrid Compound | Potential Application Area |

| (±)-Flurbiprofen | 7-amino-4-methyl-2H-chromen-2-one | 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | Anti-inflammatory, Antibacterial, Antitumor mdpi.com |

| (±)-Flurbiprofen | Amphetamine | (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | Analgesic, CNS stimulant activity mdpi.com |

Agrochemical Intermediates: There is no specific information available in the current scientific literature that details the use of this compound as a scaffold for agrochemical intermediates.

Integration into Functional Materials with Tunable Electronic and Optical Properties

Fluorinated biphenyl compounds are of considerable interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and modified electronic characteristics. acs.orgnih.gov These properties make them candidates for various advanced materials.

Liquid Crystals: The compound 2-Fluoro-4-methylbiphenyl is noted to have a liquid crystalline phase, according to data from SpringerMaterials available on PubChem. nih.gov While specific research detailing the mesomorphic properties of this compound is limited, the related isomer 4-Fluoro-4'-methyl-1,1'-biphenyl is known to be used in the synthesis of liquid crystals for display technologies. myskinrecipes.com The study of other, more complex, fluorinated biphenyls has also confirmed their utility in creating materials with nematic and smectic liquid crystal phases. figshare.com This suggests that the fluoromethyl-biphenyl structure is a promising scaffold for liquid crystal applications.

Organic Light-Emitting Diodes (OLEDs): No specific research or applications have been identified that involve the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs).

There is currently no available scientific literature that describes the integration of this compound into organic semiconductors or as a monomer in the synthesis of polymeric materials. While fluorinated polymers are an active area of research, studies have focused on other fluorinated monomers. researchgate.netxisdxjxsu.asia

Design and Synthesis of Photoactive and Fluorescent Probes for Chemical Biology

This section would typically discuss the rationale behind using the this compound scaffold for probe development, including the strategic placement of functional groups to achieve desired photophysical properties and biological targeting. It would also detail the synthetic routes employed to modify the core structure and introduce photoactive or fluorescent moieties.

However, no published research exists to support a discussion on the design and synthesis of probes from this specific compound.

Data on Synthesized Probes

This subsection would normally present a table summarizing the key characteristics of synthesized probes, such as their structure, synthetic yield, and intended biological target.

As no such probes have been reported in the literature, this table remains empty.

| Probe ID | Structure | Synthetic Yield (%) | Target Analyte/Biomolecule | Reference |

| - | - | - | - | - |

Research Findings on Photophysical Properties

This subsection would typically provide a detailed analysis of the photophysical properties of the developed probes, including their absorption and emission spectra, quantum yields, and sensitivity to their environment. This information is crucial for evaluating their performance as fluorescent reporters.

Given the absence of any synthesized probes based on this compound, there are no research findings to report.

Photophysical Data of Representative Probes

This interactive table would normally allow for the comparison of key photophysical parameters of different probes derived from the scaffold.

This table cannot be populated due to the lack of available data.

| Probe ID | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Environment |

| - | - | - | - | - | - |

Emerging Research Trends and Future Perspectives for 2 Fluoro 4 Methyl 1,1 Biphenyl Research

Development of Novel and Sustainable Synthetic Routes

Another area of focus is the development of catalytic systems for the activation and transformation of C-F bonds in fluoro-aromatics. mdpi.comresearchgate.net While challenging due to the high bond energy of the C-F bond, successful strategies would provide new avenues for the synthesis and functionalization of fluorinated biphenyls. mdpi.comresearchgate.net Researchers are also investigating photocatalytic methods, such as the selective C-F borylation of polyfluoroarenes using Rh/Ni dual catalysis, to create valuable fluorinated arylboronate esters, which are precursors for biphenyl (B1667301) synthesis. acs.org

The table below summarizes some of the synthetic routes being explored for fluorinated biphenyls:

| Synthetic Route | Catalyst/Reagents | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | Pd(0) complexes | High yields, well-established | acs.org |

| Nickel-Catalyzed C-F/C-H Metathesis | Ni(0) complexes | Tolerates various functional groups | mdpi.com |

| Palladium-Catalyzed C-F Bond Activation | Palladium complexes | Enables conversion of fluoro-aromatics | researchgate.net |

| Photocatalytic C-F Borylation | Rh/Ni dual catalysis | Provides valuable fluorinated arylboronate esters | acs.org |

| Metal-free Cross-Coupling | Grignard reagents | Avoids the use of transition metals | mdpi.com |

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights in Chemical Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Advanced spectroscopic techniques are now being employed to gain real-time mechanistic insights into the formation of fluorinated biphenyls. Techniques such as in-situ NMR and FTIR spectroscopy allow researchers to monitor the progress of a reaction as it happens, identifying transient intermediates and clarifying reaction pathways.

For instance, detailed NMR studies, including 1H NMR and 13C NMR, have been instrumental in confirming the structures of newly synthesized fluorinated biphenyl compounds. acs.org The coupling patterns and chemical shifts provide valuable information about the electronic environment of the atoms within the molecule. acs.org Single-crystal X-ray diffraction (SC-XRD) analysis provides definitive structural elucidation, offering precise data on bond lengths, bond angles, and dihedral angles, which can be correlated with spectroscopic findings. acs.org

Computational methods, such as Density Functional Theory (DFT), are also being used in conjunction with experimental data to model reaction pathways and predict spectroscopic properties. acs.orgnih.gov This combined approach provides a powerful tool for understanding the intricate details of chemical reactions involving 2-Fluoro-4'-methyl-1,1'-biphenyl and its analogs.

Application of Machine Learning and Artificial Intelligence in Predicting Molecular Properties and Interactions

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. neurips.ccnih.gov These powerful computational tools are being applied to predict the physicochemical properties and biological activities of molecules like this compound, thereby accelerating the discovery of new materials and pharmaceuticals. arxiv.orgnih.gov

ML models can be trained on large datasets of known compounds to learn the complex relationships between molecular structure and properties. nih.gov This allows for the rapid screening of virtual libraries of compounds, identifying candidates with desired characteristics before they are synthesized in the lab. arxiv.org For instance, ML can be used to predict properties such as melting point, boiling point, and vapor pressure. arxiv.org

The five pillars for successful ML-driven molecular property and toxicity prediction include:

Data set selection nih.gov

Structural representations nih.gov

Model algorithm nih.gov

Model validation nih.gov

Translation of predictions to decision-making nih.gov

Exploration of Unconventional Reactivity and Catalytic Transformations

Researchers are increasingly exploring the unconventional reactivity of fluorinated biphenyls to unlock new synthetic possibilities. This includes investigating novel catalytic transformations that go beyond traditional cross-coupling reactions. The activation of typically inert C-F bonds is a major focus, as it opens up new avenues for functionalizing these molecules. mdpi.comresearchgate.net

For example, nickel-catalyzed coupling reactions of fluoro-aromatics with various partners, such as oxazoles and primary amines, have been developed. mdpi.com These reactions demonstrate the potential to form new C-C and C-N bonds, expanding the chemical space accessible from fluorinated biphenyl starting materials. mdpi.com The development of metal-catalyzed methods for the direct conversion of aryl triflates to aryl fluorides also represents a significant advance in this area. nih.gov

The study of how substituents on the biphenyl core influence reactivity is another important aspect. The electronic and steric effects of the fluorine and methyl groups in this compound can be harnessed to control the regioselectivity and stereoselectivity of reactions.

Cross-Disciplinary Research Opportunities for Fluorinated Biaryl Analogues

The unique properties of fluorinated biphenyls make them attractive for a wide range of applications, creating numerous opportunities for cross-disciplinary research. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making these compounds valuable in fields such as:

Medicinal Chemistry: Many pharmaceuticals and agrochemicals contain fluorinated aromatic groups. nih.govnih.gov The development of new fluorinated biphenyl analogues could lead to the discovery of novel drugs with improved efficacy and pharmacokinetic properties. acs.orgnih.gov For example, fluorinated analogues of the anti-inflammatory drug flurbiprofen (B1673479) have been synthesized and studied. mdpi.commdpi.com

Materials Science: Fluorinated biphenyls are used in the development of liquid crystals, organic solar cells, and other advanced materials. nih.gov Their unique electronic and physical properties make them ideal components for these applications.

Chemical Biology: Fluorinated biaryl analogues can be used as probes to study biological processes. For example, they can be designed to interact with specific enzymes or receptors, providing insights into their function. mdpi.com

The synthesis of fluorinated analogues of natural products is another promising area of research. rsc.orgmdpi.comnih.gov By incorporating fluorine into the structure of a natural product, it may be possible to enhance its biological activity or improve its drug-like properties.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-Fluoro-4'-methyl-1,1'-biphenyl, and how can impurities be minimized?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , employing a palladium catalyst (e.g., Pd(PPh₃)₄) to couple a fluorinated aryl halide (e.g., 2-fluoroiodobenzene) with a methyl-substituted arylboronic acid (e.g., 4-methylphenylboronic acid). Key parameters include:

- Solvent system : Toluene/EtOH/H₂O (3:1:1) under reflux .

- Base : Na₂CO₃ to deprotonate the boronic acid and stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials and biphenyl byproducts. Common impurities include debrominated intermediates or homocoupling products , detectable via GC-MS or HPLC .

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Use SHELXL for refinement. Key parameters: Monoclinic space group (e.g., P2₁/c), with intermolecular π-π stacking visible at ~3.8 Å resolution. Fluorine’s electron-withdrawing effect reduces thermal motion in the biphenyl core .

Advanced: How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for fluorinated biphenyl derivatives?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility . To validate

Standardize conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report temperature (e.g., 298 K).

Compare DFT calculations : Optimize geometry with Gaussian09 (B3LYP/6-311+G(d,p)) to simulate NMR shifts, aligning with experimental data .

Cross-reference databases : PubChem and ChemSpider entries for consensus values, excluding vendor-specific anomalies .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer:

- Twinning : Common in biphenyls due to rotational disorder. Use TWINABS for scaling and SHELXL for refining twin laws .

- Thermal motion : Fluorine’s electronegativity stabilizes the biphenyl core, but methyl groups may exhibit higher displacement parameters. Apply anisotropic refinement and validate with Hirshfeld surfaces .

Advanced: How can regioselectivity be controlled in derivatizing this compound for functional group installation?

Methodological Answer:

- Electrophilic substitution : Fluorine directs incoming electrophiles (e.g., nitration) to the meta position relative to itself. Methyl groups activate the para position .

- Pd-catalyzed C–H activation : Use directing groups (e.g., pyridine) to functionalize specific positions. Example: 2-fluoro-4'-methylbiphenyl-3-carboxylic acid synthesis via Pd(OAc)₂/Ag₂CO₃ catalysis .

Advanced: What strategies are used to study biological interactions of this compound derivatives?

Methodological Answer:

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Fluorine enhances binding via halogen bonds (e.g., C–F···H–N interactions) .

- In vitro assays : Assess cytotoxicity (MTT assay) and receptor affinity (radioligand binding) for derivatives like 2-fluoro-4-methylbiphenyl-4-carboxylic acid .

Advanced: How do substituents (e.g., F, CH₃) influence the electronic and steric properties of biphenyl scaffolds?

Methodological Answer:

- Electron-withdrawing F : Reduces electron density in the aromatic ring, lowering HOMO/LUMO gaps (measured via cyclic voltammetry) and increasing oxidative stability .

- Electron-donating CH₃ : Enhances solubility in nonpolar solvents (logP ~3.5) and sterically hinders ortho positions, directing reactions to para sites .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile solvents (toluene, THF).

- Spill management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.